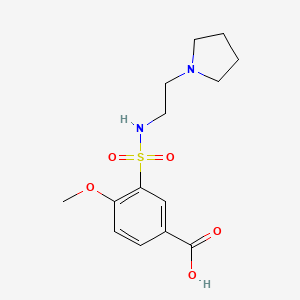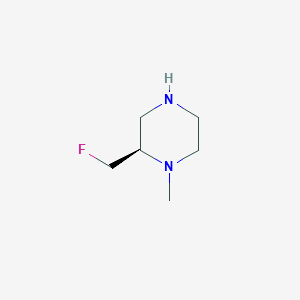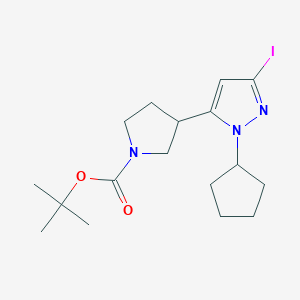
tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-cyclopentyl-3-iodo-1H-pyrazole and pyrrolidine.
Formation of Intermediate Compounds: The intermediate compounds are formed through a series of reactions, including halogenation, cyclization, and esterification.
Final Product: The final product is obtained by reacting the intermediate compounds under specific conditions, such as using tert-butyl chloroformate in the presence of a base like triethylamine.
Chemical Reactions Analysis
tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the iodine atom can be replaced by other functional groups using reagents like sodium azide or organolithium compounds.
Scientific Research Applications
tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological disorders.
Comparison with Similar Compounds
tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate can be compared with similar compounds:
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the iodine atom.
tert-Butyl 3-(1-cyclopentyl-3-bromo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate: This compound has a bromine atom instead of an iodine atom, which may affect its reactivity and biological activity.
tert-Butyl 3-(1-cyclopentyl-3-chloro-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate:
Properties
Molecular Formula |
C17H26IN3O2 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
tert-butyl 3-(2-cyclopentyl-5-iodopyrazol-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H26IN3O2/c1-17(2,3)23-16(22)20-9-8-12(11-20)14-10-15(18)19-21(14)13-6-4-5-7-13/h10,12-13H,4-9,11H2,1-3H3 |
InChI Key |
YCKNQDPWWPQHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2C3CCCC3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



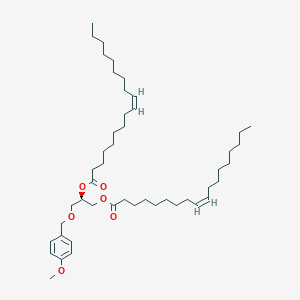
![4,6,7-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B12978900.png)
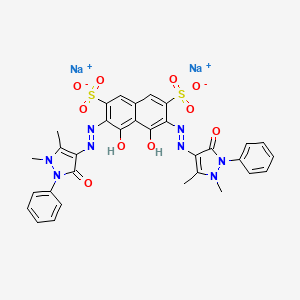
![5-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B12978911.png)
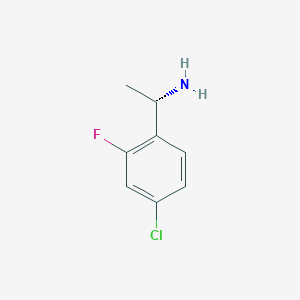

![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12978918.png)

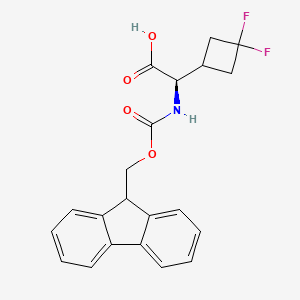
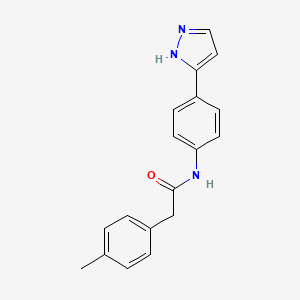
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine](/img/structure/B12978939.png)
